REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:13][CH2:14][C:15]([B:17]1[O:21][C:20]([CH3:23])([CH3:22])[C:19]([CH3:25])([CH3:24])[O:18]1)=[CH2:16])[C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:2]C=C.C(OCCOCCO)=C>CC1CCCCC1.CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1>[CH3:23][C:20]1([CH3:22])[C:19]([CH3:25])([CH3:24])[O:18][B:17]([C:15]2[CH2:14][CH2:13][N:5]([C:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])[CH2:1][CH2:2][CH:16]=2)[O:21]1 |f:3.4|
|
Name
|
solution
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Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)N(C(OC(C)(C)C)=O)CCC(=C)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CC1CCCCC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCCOCCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica using an Analogix system (0-10% ethyl acetate/heptane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1CCN(CCC1)C(=O)OC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |